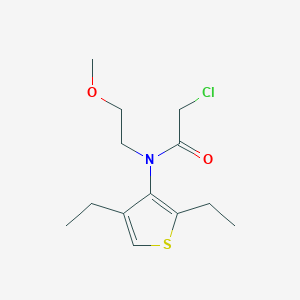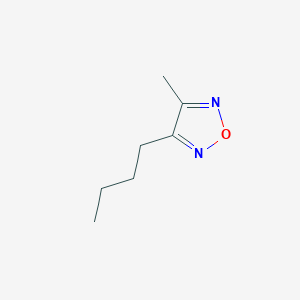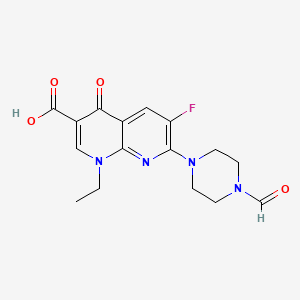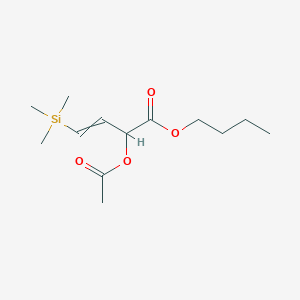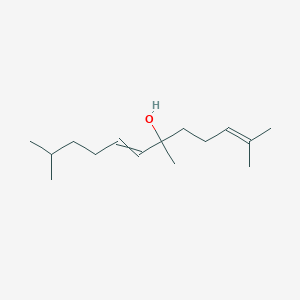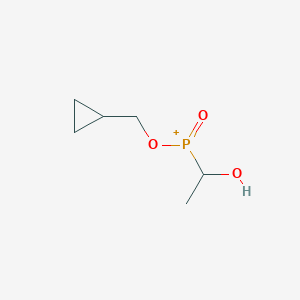![molecular formula C16H30O5 B14398563 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol CAS No. 88016-37-9](/img/structure/B14398563.png)
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol is a complex organic compound characterized by its multiple ethoxy groups and a decahydronaphthalene core. This compound is known for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the decahydronaphthalene core, followed by the sequential addition of ethoxy groups. Common reagents used in these reactions include ethylene oxide and various catalysts to facilitate the ethoxylation process. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.
Aplicaciones Científicas De Investigación
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol involves its interaction with specific molecular targets. The ethoxy groups and the hydroxyl group play crucial roles in these interactions, facilitating binding to enzymes or receptors. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Octaethylene glycol: Similar in structure but lacks the decahydronaphthalene core.
Nonaethylene glycol: Contains more ethoxy groups but also lacks the decahydronaphthalene core.
Undecaethylene glycol: Has even more ethoxy groups and is used in different applications.
Uniqueness
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol is unique due to its combination of a decahydronaphthalene core with multiple ethoxy groups. This structure imparts specific physical and chemical properties that are not found in similar compounds, making it valuable for specialized applications.
Propiedades
Número CAS |
88016-37-9 |
|---|---|
Fórmula molecular |
C16H30O5 |
Peso molecular |
302.41 g/mol |
Nombre IUPAC |
3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H30O5/c17-5-6-19-7-8-20-9-10-21-16-12-14-4-2-1-3-13(14)11-15(16)18/h13-18H,1-12H2 |
Clave InChI |
MMYHTLJNDJFIBH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CC(C(CC2C1)O)OCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


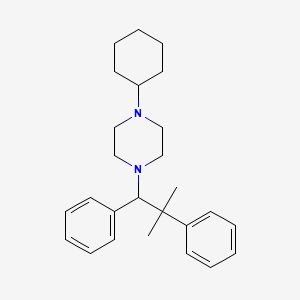
![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
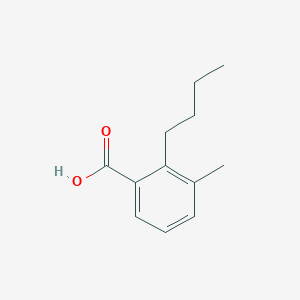

![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)



